7-Hydroxy-4-methylcoumarin-3-acetic acid
CAS No.: 5852-10-8
Cat. No.: VC21191715
Molecular Formula: C12H10O5
Molecular Weight: 234.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5852-10-8 |
|---|---|
| Molecular Formula | C12H10O5 |
| Molecular Weight | 234.2 g/mol |
| IUPAC Name | 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetic acid |
| Standard InChI | InChI=1S/C12H10O5/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4,13H,5H2,1H3,(H,14,15) |
| Standard InChI Key | OOGKDHCQSZAEQI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)O |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)O |
Introduction
Chemical Identity and Properties
Structure and Nomenclature
7-Hydroxy-4-methylcoumarin-3-acetic acid belongs to the coumarin family, a class of benzopyrone compounds widely distributed in nature. It features a coumarin core with hydroxyl and methyl substituents at positions 7 and 4, respectively, and an acetic acid moiety at position 3.
Table 1: Chemical Identifiers of 7-Hydroxy-4-methylcoumarin-3-acetic Acid
| Parameter | Identifier |
|---|---|
| CAS Number | 5852-10-8 |
| Molecular Formula | C12H10O5 |
| Molecular Weight | 234.21 g/mol |
| IUPAC Name | 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetic acid |
| Common Synonym | 4-Methylumbelliferone-3-acetic Acid |
| InChI Key | SGTFZCBIJHVSNT-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)O |
The compound features a coumarin scaffold with functional groups that contribute to its unique chemical and spectroscopic properties. The hydroxyl group at position 7 is particularly important for its fluorescence characteristics, as it can exist in either protonated or deprotonated forms depending on the pH of the environment .
Physical Properties
7-Hydroxy-4-methylcoumarin-3-acetic acid is typically obtained as a yellow crystalline powder with high purity suitable for analytical and research applications. Its physical properties make it suitable for various laboratory manipulations and applications.
Table 2: Physical Properties of 7-Hydroxy-4-methylcoumarin-3-acetic Acid
| Property | Value |
|---|---|
| Physical Appearance | Yellow Crystalline Powder |
| Melting Point | 268°C |
| Purity (Commercial) | ≥97.0% (HPLC) |
| Solubility | Limited in water, soluble in organic solvents |
| Recommended Storage | Freezer (-20°C) |
The compound's relatively high melting point indicates strong intermolecular forces in the crystal structure, likely due to hydrogen bonding involving the carboxylic acid and hydroxyl groups . For analytical applications, high-purity preparations (≥97%) are essential to ensure reliable and reproducible results.
Spectroscopic Properties
UV-Visible Absorption
The absorption characteristics of 7-Hydroxy-4-methylcoumarin-3-acetic acid are pH-dependent, with the most significant changes occurring around the pKa of the phenolic hydroxyl group. In neutral to slightly basic conditions, the deprotonated form shows a bathochromic shift in absorption.
The compound typically displays absorption maxima in the near-UV range. At physiological pH (7.55), the compound shows absorption maxima around 324-325 nm. When the 7-hydroxyl group is deprotonated, a significant bathochromic shift occurs with maximal absorbance around 364 nm .
Fluorescence Properties
7-Hydroxy-4-methylcoumarin-3-acetic acid exhibits distinctive fluorescence properties that make it valuable in various analytical applications. The fluorescence emission is highly sensitive to pH and environmental conditions, providing a basis for its use as a sensing moiety in biological applications.
The fluorescence of this compound is significantly enhanced when the phenolic hydroxyl group at position 7 is deprotonated. This pH-dependent fluorescence makes it useful as a pH indicator in biological systems. The native compound emits blue fluorescence, with emission maxima typically in the 450-460 nm range when excited at the appropriate wavelength .
The chloro-substituted derivative at position 6 (6-chloro-7-hydroxy-4-methylcoumarin-3-acetic acid) shows approximately 4 times greater fluorescence intensity compared to the unsubstituted compound, correlating with differences in extinction coefficients while maintaining similar quantum yields .
Environmental Sensitivity
The fluorescence properties of 7-Hydroxy-4-methylcoumarin-3-acetic acid are highly sensitive to the surrounding environment, including pH, solvent polarity, and proximity to quenching molecules. This sensitivity provides a foundation for its applications in sensing and detection systems.
When the hydroxyl group at position 7 is alkylated (for example, with an azidomethyl group), the fluorescence is significantly quenched. Upon dealkylation, a substantial fluorescence enhancement occurs—up to 62-fold for the unsubstituted compound and 32-fold for the 6-chloro derivative at pH 7.55 . This property has been exploited in the development of profluorophores for various analytical applications.
Synthesis and Derivatives
Synthetic Approaches
The synthesis of 7-Hydroxy-4-methylcoumarin-3-acetic acid typically involves the Pechmann condensation as a key step, followed by appropriate modifications to introduce the acetic acid functionality at position 3.
A common synthetic route begins with the sulfuric acid-catalyzed Pechmann condensation of dimethyl acetylsuccinate with an appropriate resorcinol derivative. The resulting 7-hydroxycoumarin is then further modified to introduce the acetic acid moiety at position 3 . For analytical applications, high-purity preparations are essential, and recrystallization from acetonitrile has been reported as an effective purification method .
Key Derivatives
Several derivatives of 7-Hydroxy-4-methylcoumarin-3-acetic acid have been developed for specific applications, with modifications primarily aimed at enhancing particular properties or enabling specific conjugation strategies.
Succinimidyl Ester
The succinimidyl ester derivative is one of the most important functional forms of this compound. This activated ester readily reacts with primary amines, making it valuable for bioconjugation applications:
Table 3: Properties of 7-Hydroxy-4-methylcoumarin-3-acetic acid, succinimidyl ester
| Property | Value |
|---|---|
| Molecular Weight | 331.28 g/mol |
| Reactivity | Amine-reactive |
| Common Solvent | DMSO |
| Application | Preparation of blue fluorescent bioconjugates |
This derivative enables the covalent attachment of the fluorophore to proteins, peptides, nucleic acids, and other biomolecules containing accessible amine groups. The resulting conjugates retain the fluorescence properties of the parent compound, allowing for tracking and detection in various biological systems .
Azidomethoxy Derivatives
Azidomethoxy derivatives of 7-hydroxy-4-methylcoumarin have been developed as "caged" profluorophores that can be activated under specific conditions. These derivatives have found applications in templated nucleic acid detection systems based on the Staudinger reduction.
The installation of an azidomethyl protecting group at the phenolic position converts 7-hydroxycoumarins into triphenylphosphine-sensitive molecular probes. Upon reduction by phosphines and subsequent loss of the azidomethoxy substituent, a substantial fluorescence turn-on signal is generated. This chemistry has been exploited in DNA detection systems where sequence-specific fluorescence activation can be achieved .
Applications
Bioconjugation
7-Hydroxy-4-methylcoumarin-3-acetic acid, particularly in its succinimidyl ester form, has found extensive applications in the preparation of fluorescent bioconjugates. These conjugates enable the visualization and tracking of biomolecules in various biological systems.
The succinimidyl ester derivative readily reacts with primary amines present in proteins, peptides, and other biomolecules to form stable amide bonds. The resulting conjugates exhibit blue fluorescence that can be detected using standard fluorescence microscopy or spectroscopy techniques. The pH sensitivity of the fluorophore can also provide information about the microenvironment of the labeled biomolecule .
Molecular Probing and Cell Labeling
The distinctive fluorescence properties of 7-Hydroxy-4-methylcoumarin-3-acetic acid make it valuable for cellular imaging and molecular probing applications. Its relatively small size minimizes interference with biological functions when conjugated to biomolecules.
In cell labeling applications, conjugates of this fluorophore can be used to track the localization and movement of specific proteins or other cellular components. The pH sensitivity of the fluorophore can also be exploited to monitor changes in cellular pH or to detect entry into specific cellular compartments with distinct pH environments .
Nucleic Acid Detection
Modified derivatives of 7-Hydroxy-4-methylcoumarin-3-acetic acid have been developed for templated nucleic acid detection, a bioanalytical method that uses the target DNA or RNA strand to initiate a fluorogenic reaction.
In one approach, the azidomethoxy-caged derivative is conjugated to DNA probes. In the presence of a complementary target sequence and a triphenylphosphine-modified DNA probe, the Staudinger reduction removes the caging group, resulting in a significant fluorescence enhancement. This system allows for sequence-specific detection of nucleic acids with the potential for signal amplification through turnover of the probes on the target strand .
The system has demonstrated high specificity, with mismatched sequences generating significantly lower fluorescence signals. Furthermore, the approach allows for catalytic turnover, where a single target DNA strand can trigger the uncaging of multiple fluorophore molecules, thereby amplifying the detection signal .
Fluoroimmunoassays
7-Hydroxy-4-methylcoumarin-3-acetic acid has been utilized in the development of fluoroimmunoassays for various analytes, including steroid hormones such as 5α-dihydrotestosterone.
When conjugated to antibodies or antigens, the fluorescent properties of the compound provide a sensitive detection method for immunological binding events. The relatively small size of the fluorophore minimizes interference with antibody-antigen interactions, making it suitable for quantitative immunoassays .
Recent Advances and Future Perspectives
Recent research has expanded the applications of 7-Hydroxy-4-methylcoumarin-3-acetic acid and its derivatives in several areas, including advanced biosensing platforms, multiplexed detection systems, and cellular imaging techniques.
The development of "smart" profluorophores based on the 7-hydroxycoumarin scaffold has enabled new approaches to biological detection with improved sensitivity and specificity. These include systems that respond to specific enzymatic activities, changes in cellular redox status, or the presence of particular metal ions.
The integration of 7-hydroxycoumarin derivatives into Förster resonance energy transfer (FRET) systems has been demonstrated, where coumarin serves as an energy donor paired with longer-wavelength acceptor fluorophores. This approach enables ratiometric measurements that can be more robust than intensity-based detection methods alone .
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